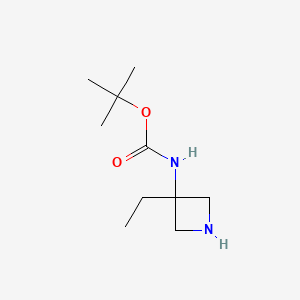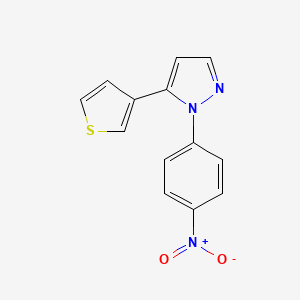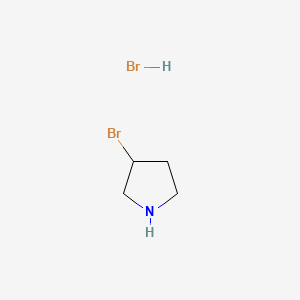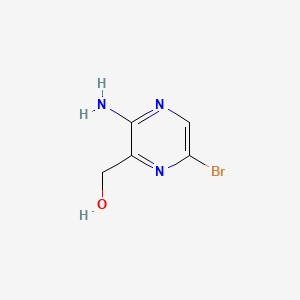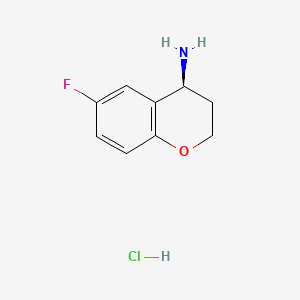
4-Bromo-5-fluoro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluoro-2-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromo group at the 4th position, a fluoro group at the 5th position, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
The physical form of 4-Bromo-5-fluoro-2-methylpyridine is a colorless to yellow to yellow-brown liquid . Its molecular weight is 190.01 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the resources .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
4-Bromo-5-fluoro-2-methylpyridine serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules, such as pharmaceuticals and agrochemicals. Its fluorine and bromine substituents enhance the stability and reactivity of the resulting compounds .
Radiolabeling for Imaging Studies
Fluorine-18 (18F) is a positron-emitting radionuclide used in positron emission tomography (PET) imaging. Researchers can introduce 18F into pyridine rings, including 4-Bromo-5-fluoro-2-methylpyridine, to create radiolabeled compounds. These labeled molecules allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development .
Biological Activity Studies
Scientists investigate the biological effects of fluorinated compounds, including 4-Bromo-5-fluoro-2-methylpyridine. By modifying lead structures with fluorine atoms, they aim to improve the properties of pharmaceuticals and agrochemicals. Fluorine-containing substituents often enhance bioavailability, metabolic stability, and binding affinity .
p38α MAP Kinase Inhibition
The p38α mitogen-activated protein (MAP) kinase plays a crucial role in cytokine-driven diseases like rheumatoid arthritis and psoriasis. Researchers evaluate inhibitors of p38α as potential therapeutics. The synthesis of 4-Bromo-5-fluoro-2-methylpyridine and related derivatives contributes to these studies .
Catalysis and Ligand Design
Researchers explore the use of fluorinated pyridines as ligands in transition metal-catalyzed reactions. The unique electronic properties of fluorine-substituted pyridines influence catalytic activity and selectivity. 4-Bromo-5-fluoro-2-methylpyridine can serve as a ligand scaffold in various metal-catalyzed transformations .
Materials Science and Surface Modification
Fluorinated compounds find applications in materials science. Researchers functionalize surfaces with fluorine-containing molecules to alter properties such as hydrophobicity, adhesion, and chemical resistance. 4-Bromo-5-fluoro-2-methylpyridine may contribute to surface modification strategies .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that fluoropyridines, which include this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that the compound might influence pathways related to this kinase, which plays a role in cellular processes such as the release of pro-inflammatory cytokines .
Pharmacokinetics
The presence of fluorine in the compound could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
The compound’s potential role in the synthesis of kinase inhibitors suggests that it could influence cellular processes modulated by these kinases .
Action Environment
The compound’s potential use in the synthesis of kinase inhibitors suggests that factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Safety and Hazards
Safety data sheets suggest that contact with 4-Bromo-5-fluoro-2-methylpyridine should be avoided. It is recommended to use personal protective equipment and avoid breathing its mist, gas, or vapors. In case of contact, it is advised to wash off with soap and plenty of water . In case of ingestion or inhalation, immediate medical attention is required .
Direcciones Futuras
While specific future directions for 4-Bromo-5-fluoro-2-methylpyridine are not mentioned in the available resources, it is known to be an important raw material and intermediate in organic synthesis . This suggests that it may continue to be used in the development of new chemical compounds and reactions.
Propiedades
IUPAC Name |
4-bromo-5-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOXSCJWFSFHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724930 |
Source


|
| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211590-24-7 |
Source


|
| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)
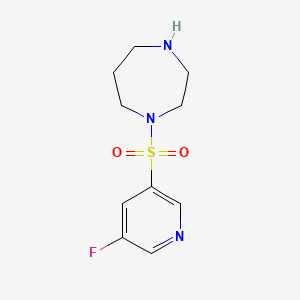
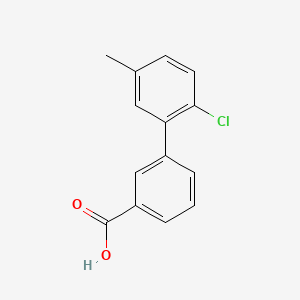
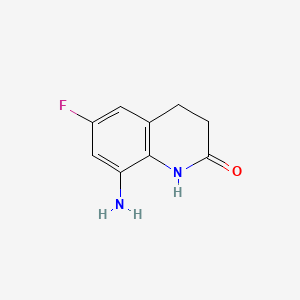
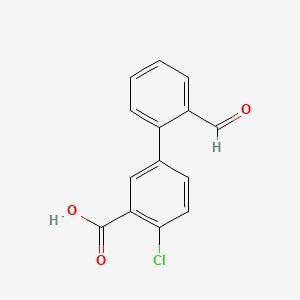
![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
